Methyl 5-(3,5-difluorophenyl)-5-oxovalerate
Overview
Description
Methyl 5-(3,5-difluorophenyl)-5-oxovalerate is a chemical compound characterized by its unique structure, which includes a methyl group, a difluorophenyl group, and an oxovalerate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,5-difluorophenyl)-5-oxovalerate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,5-difluorobenzaldehyde and methyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction, often catalyzed by an acid or base, to form an intermediate compound.
Oxidation: The intermediate compound is then oxidized to introduce the oxovalerate moiety, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new applications.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological or industrial applications.
Scientific Research Applications
Methyl 5-(3,5-difluorophenyl)-5-oxovalerate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 5-(3,5-difluorophenyl)-5-oxovalerate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the derivative .
Comparison with Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: This compound shares a similar difluorophenyl group but differs in its functional group arrangement.
Methyl 5-(3,4,5-trifluorophenyl)-5-oxovalerate: This compound has an additional fluorine atom, which may affect its reactivity and properties.
Uniqueness: Methyl 5-(3,5-difluorophenyl)-5-oxovalerate is unique due to its specific arrangement of functional groups, which influences its chemical behavior and potential applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 5-(3,5-difluorophenyl)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILIRYCSXMICCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202131 | |
Record name | Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-35-6 | |
Record name | Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301202131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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